molecular formula C7H4N2OS B8684232 1,2,3-Benzothiadiazole-7-carboxaldehyde

1,2,3-Benzothiadiazole-7-carboxaldehyde

Cat. No.: B8684232
M. Wt: 164.19 g/mol
InChI Key: AKLLPUHUSIQTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3-Benzothiadiazole-7-carboxaldehyde is a heterocyclic compound with the molecular formula C7H4N2OS. It is part of the thiadiazole family, which is known for its diverse chemical properties and applications. This compound is characterized by a fused benzene ring and a thiadiazole ring, with an aldehyde functional group at the 7th position. The unique structure of benzo[d][1,2,3]thiadiazole-7-carbaldehyde makes it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,2,3]thiadiazole-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with nitrous acid, followed by oxidation to form the thiadiazole ring. The aldehyde group is then introduced through formylation reactions .

Industrial Production Methods

Industrial production of benzo[d][1,2,3]thiadiazole-7-carbaldehyde often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzothiadiazole-7-carboxaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3-Benzothiadiazole-7-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of benzo[d][1,2,3]thiadiazole-7-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and receptors. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1,2,3-Benzothiadiazole-7-carboxaldehyde can be compared with other similar compounds in the thiadiazole family:

The uniqueness of benzo[d][1,2,3]thiadiazole-7-carbaldehyde lies in its specific functional group and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

1,2,3-benzothiadiazole-7-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)11-9-8-6/h1-4H

InChI Key

AKLLPUHUSIQTRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

99 g of benzo-1,2,3-thiadiazole-7-carboxylic acid chloride are dissolved in 1.2 l of ethyl acetate, the mixture is treated at 0°-5° C. with a solution of 58.7 g of 2,6-lutidine in 200 ml of tetrahydrofuran as well as 33 g of palladium/charcoal catalyst (5% Pd), and hydrogenated under low pressure (104Pa) with a further addition of a total of 57 g of palladium/charcoal catalyst and 500 ml of tetrahydrofuran in 5 portions. The catalyst is subsequently removed by filtration and washed with tetrahydrofuran, and the filtrate is evaporated. The residue is purified on silica gel (CH2Cl2) and gives the title compound of m.p. 134°-136° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
58.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
33 g
Type
catalyst
Reaction Step Two
Quantity
57 g
Type
catalyst
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 16.6 g of 7-hydroxymethylbenzo-1,2,3-thiadiazole in 100 ml of chloroform there are introduced with stirring at room temperature 35 g of manganese dioxide, during which process the internal temperature rises briefly to 31° C. When the temperature has dropped again to 25° C., the mixture is heated and refluxed overnight. Another 5 g of manganese dioxide are subsequently added, and heating of the mixture is continued until the reaction is complete. The hot mixture is filtered over Hyflo and the filtrate is then evaporated. The residue is digested in a little hexane and then filtered, which gives 15 g (91.4%) of the title compound of m.p. 134°-136° C.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
91.4%

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, to a solution of oxalyl chloride (7.03 mL, 83.0 mmol) in methylene chloride (50 mL) was added dimethyl sulfoxide (8.84 mL, 125 mmol) and the mixture was stirred at −78° C. for 30 min. To the reaction mixture was added 1,2,3-benzothiadiazol-7-ylmethanol (6.90 g, 41.5 mmol) at −78° C. and the mixture was stirred for 2 hr. To the reaction mixture was added triethylamine (35.0 mL, 249 mmol) at −78° C. and the mixture was stirred for 30 min. The reaction mixture was warmed to room temperature, and stirred at room temperature for 4 hr. Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was extracted with methylene chloride. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (methylene chloride/hexane) to give the title compound (6.20 g, yield 91%).
Quantity
7.03 mL
Type
reactant
Reaction Step One
Quantity
8.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91%

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